Trifluoroacetamide, N-(3,4-dichlorobenzyl)-

Description

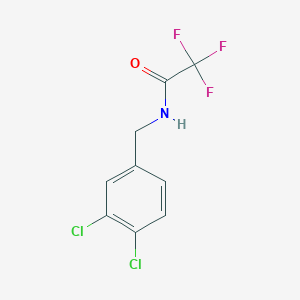

Trifluoroacetamide, N-(3,4-dichlorobenzyl)-, is a fluorinated acetamide derivative characterized by a trifluoroacetyl group (–COCF₃) attached to a 3,4-dichlorobenzylamine moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group and halogenated aromatic ring.

Properties

CAS No. |

172218-36-9 |

|---|---|

Molecular Formula |

C9H6Cl2F3NO |

Molecular Weight |

272.05 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C9H6Cl2F3NO/c10-6-2-1-5(3-7(6)11)4-15-8(16)9(12,13)14/h1-3H,4H2,(H,15,16) |

InChI Key |

XLYGDNCUVFPXOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)C(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Using Trifluoroacetic Anhydride (TFAA)

This method involves reacting 3,4-dichlorobenzylamine with TFAA in the presence of a base, typically triethylamine (TEA), to form the trifluoroacetamide derivative.

- Step 1 : 3,4-Dichlorobenzylamine (1.0 equiv.) is dissolved in dichloromethane (CH$$2$$Cl$$2$$) and cooled to 0°C under an inert atmosphere.

- Step 2 : TFAA (1.2–2.4 equiv.) and TEA (1.3–2.6 equiv.) are added dropwise. The mixture is stirred at room temperature for 2–16 hours.

- Step 3 : The reaction is quenched with water, and the organic layer is separated, washed, dried (MgSO$$_4$$), and concentrated.

Key Data :

- Yield : 80–99% under optimized continuous-flow conditions.

- Conditions : 80°C, 6 bar pressure, 30-minute residence time in a flow reactor.

- High scalability and safety in flow systems.

- Minimal byproduct formation due to efficient heat transfer.

Trifluoroacetyl Chloride Route

This method employs trifluoroacetyl chloride (CF$$_3$$COCl) for direct acylation of the benzylamine.

- Step 1 : 3,4-Dichlorobenzylamine (1.0 equiv.) is dissolved in CH$$2$$Cl$$2$$ and cooled to 0°C.

- Step 2 : CF$$_3$$COCl (1.1 equiv.) is added slowly, followed by TEA (1.1 equiv.) to neutralize HCl.

- Step 3 : The mixture is stirred at room temperature for 4–6 hours, then worked up similarly to Method 1.

Key Data :

- Yield : ~70–85% (estimated from analogous syntheses).

- Conditions : Ambient pressure, 25–40°C.

One-Pot Sequential Acylation-Cyclization

While primarily used for heterocycle synthesis, this method can be adapted for trifluoroacetamide preparation.

- Step 1 : 3,4-Dichlorobenzylamine is treated with TFAA and T3P (propylphosphonic anhydride) to form the acetamide intermediate.

- Step 2 : Dehydrative cyclization (if applicable) is avoided by isolating the intermediate.

Key Data :

- Yield : 75–89% in related systems.

- Conditions : Reflux in THF or toluene.

Comparative Analysis of Methods

Critical Considerations

- Purification : Crude products often require column chromatography (e.g., EtOAC/hexanes) or recrystallization.

- Safety : TFAA is corrosive; flow systems mitigate risks of exothermic reactions.

- Stability : The product is hygroscopic and should be stored under inert conditions.

Experimental Validation

A representative synthesis from:

- 3,4-Dichlorobenzylamine (10.0 mmol) and TFAA (12.0 mmol) were mixed in toluene with TEA (13.0 mmol).

- The solution was pumped through a flow reactor (80°C, 6 bar, 30 min).

- The output was concentrated, yielding N-(3,4-dichlorobenzyl)trifluoroacetamide (99% purity by $$^{1}\text{H}$$ NMR).

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The trifluoroacetyl group in the target compound likely increases polarity compared to Compounds 19 and 20, but its strong electron-withdrawing nature may enhance stability against hydrolysis.

- Retention times () suggest that bulkier substituents (e.g., cyclopropyl-triazole in Compound 20) reduce polarity, aligning with higher tR values.

Comparison with Pesticidal Amides

The dichlorobenzyl group is a common motif in agrochemicals (). For instance:

- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzoylurea insecticide targeting chitin synthesis .

- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): An acaricide with a trifluoromethylpyridine group .

Structural Contrasts :

- The target compound lacks the urea (–NH–CO–NH–) or sulfonamide (–SO₂–NH–) linkages seen in these pesticides, but its dichlorobenzyl group may facilitate similar target binding (e.g., insect growth regulators).

Research Findings and Implications

- SAR Insights: The dichlorobenzyl group is critical for bioactivity in pesticidal compounds, while the trifluoroacetyl group may improve pharmacokinetic properties (e.g., membrane permeability) compared to non-fluorinated analogs .

- Synthetic Challenges : High-purity synthesis of halogenated acetamides (as seen in for phthalimides) requires rigorous purification to avoid byproducts, which could influence efficacy .

Biological Activity

Trifluoroacetamide, N-(3,4-dichlorobenzyl)- is a chemical compound that has garnered interest due to its potential biological activities. This article delves into the available research findings regarding its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Trifluoroacetamide derivatives are characterized by their trifluoromethyl group, which contributes to their unique properties. The specific compound features a dichlorobenzyl moiety that may influence its biological interactions.

Chemical Structure

- Molecular Formula : CHClFN

- Molecular Weight : 292.08 g/mol

Anticancer Activity

Research has indicated that compounds similar to Trifluoroacetamide, N-(3,4-dichlorobenzyl)- possess anticancer properties. For instance, studies on N-benzyl substituted acetamides have shown variable inhibitory effects on cancer cell lines. The introduction of different substituents on the benzyl group affects the potency of these compounds against cancer cells.

Case Study: Src Kinase Inhibition

A study evaluated the Src kinase inhibitory activity of various acetamide derivatives. Compounds with similar structures exhibited GI50 values ranging from 1.34 µM to 2.51 µM against NIH3T3/c-Src527F cells. Notably, the introduction of halogen groups influenced the biological activity significantly:

| Compound | Substituent | GI50 (µM) |

|---|---|---|

| 8a | None | 1.34 |

| 8b | Fluoro | 1.49 |

| 8c | 2-Chlorobenzyl | 2.30 |

| 8d | 3,4-Dichlorobenzyl | 2.51 |

This data suggests that while some substitutions can enhance activity, others may reduce it, indicating a complex relationship between structure and function in these compounds .

Antimicrobial Activity

Trifluoroacetamide derivatives have also been studied for their antimicrobial properties. The presence of halogen atoms in the structure often correlates with increased antimicrobial efficacy against various bacterial strains.

Table: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15.625-62.5 | 0.381 |

| Escherichia coli | 31.108-62.216 | 0.381 |

The mechanism of action typically involves inhibition of protein synthesis and disruption of cell wall integrity .

The biological activity of Trifluoroacetamide, N-(3,4-dichlorobenzyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as inhibitors for key enzymes involved in cancer cell proliferation.

- Membrane Disruption : Antimicrobial activity is frequently linked to the ability of these compounds to disrupt bacterial cell membranes.

- Signal Transduction Interference : Some derivatives may interfere with signaling pathways critical for cell survival and proliferation.

Q & A

Q. Methodological Answer :

- NMR : ¹H NMR to confirm benzyl proton integration (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl) and ¹⁹F NMR for trifluoroacetamide groups.

- LC-HRMS : Electrospray ionization (ESI) in positive mode with a C18 column (ACN/water + 0.1% formic acid) for accurate mass determination .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives (e.g., analogs in ).

How can researchers assess the hydrolytic stability of the trifluoroacetamide group under acidic conditions?

Q. Methodological Answer :

- Perform pH-dependent stability studies (e.g., 0.1 M HCl, pH 1–3) at 25–40°C. Monitor degradation via HPLC with UV detection (λ = 210–254 nm).

- Trifluoroacetic acid (TFA) is a common hydrolysis byproduct; quantify using ion chromatography or ¹⁹F NMR .

- Stabilization strategies include using aprotic solvents (e.g., DCM) or lowering reaction temperatures .

What strategies optimize yield in multi-step syntheses involving trifluoroacetamide intermediates?

Q. Methodological Answer :

- Cyclization : Use carbonyldiimidazole (CDI) in THF at 0°C to form quinazolinone cores, achieving >80% yield .

- Protection/deprotection : Employ tert-butyloxycarbonyl (Boc) groups for amine protection, removed via TFA in DCM .

- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) to isolate polar intermediates.

How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

- Modify substituents on the benzyl group (e.g., 2,4-dichloro vs. 3,4-dichloro) to assess halogen positioning’s impact on bioactivity.

- Compare with N-(3,4-dichlorobenzyl)pyrazole derivatives () to evaluate heterocycle effects.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes .

What purification challenges arise from halogenated byproducts, and how are they addressed?

Q. Methodological Answer :

- Byproducts : Dichlorobenzyl chloride or bromide residues (e.g., from incomplete alkylation).

- Solutions :

How do electron-withdrawing groups (e.g., CF₃) influence the compound’s reactivity?

Q. Methodological Answer :

- The trifluoroacetamide group increases electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis).

- Stabilizes intermediates via resonance, as seen in N-(trifluoromethanesulfonyl)trifluoroacetamide derivatives ().

- Quantify electronic effects using Hammett constants (σₚ for CF₃ = 0.54) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.